Zidapamide

Descripción general

Descripción

La zidapamida es un diurético tiazídico utilizado principalmente en el tratamiento de la hipertensión y el edema debido a la insuficiencia cardíaca congestiva. Es conocido por su eficacia en la reducción de la presión arterial y su relativamente baja incidencia de efectos secundarios en comparación con otros diuréticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de zidapamida típicamente involucra la reacción del ácido 4-cloro-3-sulfamoilbenzoico con N-amido-2-metilene indolina o sus sales correspondientes en presencia de un agente de condensación como el cloro-1,3-dimetil-2-climiqualina y una base orgánica . La reacción se lleva a cabo en un solvente inerte a temperatura ambiente, seguida de una purificación para obtener el producto final .

Métodos de Producción Industrial

Los métodos de producción industrial se centran en controlar las impurezas y optimizar el rendimiento. Por ejemplo, se ha desarrollado un método que involucra diclorometano como solvente de reacción para reducir los costos de producción y controlar las impurezas . Este método incluye un tratamiento posterior de cristalización para asegurar una alta pureza y rendimiento, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

La zidapamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Es sensible a condiciones fuertemente ácidas y alcalinas, lo que lleva a la degradación.

Reducción: El compuesto se puede reducir bajo condiciones específicas, aunque esto es menos común.

Sustitución: La zidapamida puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes

Oxidación: Ácidos o bases fuertes.

Reducción: Agentes reductores específicos bajo condiciones controladas.

Sustitución: Nucleófilos fuertes y solventes apropiados.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen 4-cloro-3-sulfamoilbenzamida y 4-cloro-3-(formilsulfamoil)-N-(2-metil-2,3-dihidro-1H-indol-1-il)benzamida .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Zidapamide exhibits several pharmacological actions, including:

- Diuretic Activity : this compound promotes diuresis by inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. This property is beneficial for managing conditions such as hypertension and edema associated with heart failure .

- Antihypertensive Effects : By reducing blood volume and systemic vascular resistance, this compound effectively lowers blood pressure in hypertensive patients. It is often used in combination with other antihypertensive medications to enhance therapeutic efficacy .

Clinical Applications

This compound has been studied extensively in clinical settings for various applications:

- Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with essential hypertension. It is particularly useful for patients who may not respond adequately to other diuretics or antihypertensive agents .

- Heart Failure Treatment : this compound is also employed in the management of heart failure, where it helps alleviate symptoms related to fluid overload by promoting diuresis. Studies indicate that it can improve quality of life and exercise tolerance in affected individuals .

Case Studies and Research Findings

Research has highlighted several key findings regarding the efficacy and safety of this compound:

- Efficacy in Elderly Patients : A study involving elderly patients with hypertension revealed that this compound significantly reduced systolic and diastolic blood pressure compared to placebo. The results indicated a favorable safety profile, with minimal side effects reported .

- Combination Therapies : this compound has been evaluated in combination with other antihypertensive medications, such as ACE inhibitors and calcium channel blockers. These studies suggest that such combinations can lead to better blood pressure control and reduced cardiovascular risk compared to monotherapy .

- Long-term Outcomes : Longitudinal studies have shown that long-term use of this compound is associated with a reduced incidence of cardiovascular events in hypertensive patients, emphasizing its role in chronic disease management .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound versus other common diuretics:

| Diuretic | Mechanism of Action | Efficacy in Hypertension | Common Side Effects |

|---|---|---|---|

| This compound | Sodium reabsorption inhibition | High | Electrolyte imbalance |

| Hydrochlorothiazide | Thiazide-type diuretic | Moderate | Hypokalemia, dehydration |

| Furosemide | Loop diuretic | High | Ototoxicity, electrolyte imbalance |

Mecanismo De Acción

La zidapamida actúa sobre la nefrona, específicamente en el segmento proximal del túbulo contorneado distal, donde inhibe el cotransportador de sodio/cloruro . Esta inhibición reduce la reabsorción de sodio, lo que lleva a una mayor excreción de sodio y agua . Además, la zidapamida tiene efectos vasculares directos, contribuyendo a sus propiedades antihipertensivas .

Comparación Con Compuestos Similares

Compuestos Similares

Hidroclorotiazida: Otro diurético tiazídico con un mecanismo de acción similar, pero una mayor incidencia de efectos secundarios.

Clorotiazida: Un diurético tiazídico con una duración de acción más prolongada en comparación con la zidapamida.

Unicidad

La zidapamida es única debido a su doble mecanismo de acción: diurético y efectos vasculares directos . También tiene una menor incidencia de alteraciones de la glucosa y los lípidos en comparación con otros diuréticos tiazídicos .

Actividad Biológica

Zidapamide is a sulfamoylbenzoic acid derivative and an analog of indapamide, primarily recognized for its diuretic properties. This compound is utilized in the management of hypertension and edema associated with heart failure. Its biological activity is characterized by several mechanisms that influence renal function and cardiovascular health.

This compound operates primarily as a thiazide-like diuretic, inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, resulting in reduced blood volume and lower blood pressure. The compound's unique structure allows it to interact with specific molecular targets, enhancing its efficacy in diuresis and antihypertensive effects.

Key Mechanisms:

- Inhibition of Sodium Reabsorption : this compound inhibits the Na+/Cl- co-transporter in the distal convoluted tubule, which is crucial for sodium reabsorption.

- Vasodilation : It may also induce vasodilation through mechanisms that are not fully understood but are thought to involve modulation of calcium channels.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Half-life : Approximately 8-10 hours, allowing for once-daily dosing.

- Metabolism : Metabolized primarily in the liver, with metabolites excreted via urine.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound:

- Hypertension Management : A study comparing this compound with other antihypertensive agents demonstrated significant reductions in systolic and diastolic blood pressure over 24 hours, supporting its use as an effective treatment for hypertension .

- Heart Failure : this compound has shown benefits in patients with heart failure, particularly those with fluid retention. A clinical trial indicated that patients receiving this compound experienced improved symptoms and reduced hospitalizations compared to those on placebo.

- Long-term Use : In a long-term follow-up study, patients treated with this compound maintained improved blood pressure control without significant adverse effects over five years .

Case Studies

Several case studies highlight the practical implications of this compound use:

- Case Study 1 : A 65-year-old male patient with resistant hypertension was treated with this compound alongside a standard regimen of ACE inhibitors and beta-blockers. The addition of this compound resulted in a notable decrease in blood pressure readings from 160/100 mmHg to 130/80 mmHg within three months .

- Case Study 2 : In a cohort study involving elderly patients with heart failure, those treated with this compound reported improved quality of life metrics and reduced diuretic-related side effects compared to traditional loop diuretics.

Safety Profile

This compound is generally well-tolerated; however, potential side effects may include:

- Electrolyte imbalances (e.g., hypokalemia)

- Dizziness

- Gastrointestinal disturbances

Monitoring electrolyte levels is essential during treatment to mitigate these risks.

Propiedades

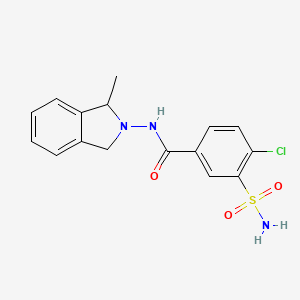

IUPAC Name |

4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUKYXOYJMLRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048834 | |

| Record name | Zipadamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75820-08-5 | |

| Record name | 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75820-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zidapamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zipadamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zidapamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.